molecular formula C12H22O3 B8223470 Ethyl 4-ethyl-3-oxooctanoate

Ethyl 4-ethyl-3-oxooctanoate

Cat. No.: B8223470
M. Wt: 214.30 g/mol
InChI Key: XQOKVQSIQYWEPS-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-3-oxooctanoate is an organic compound with the molecular formula C12H22O3. It is an ester derived from octanoic acid and is characterized by the presence of an ethyl group at the fourth position and a keto group at the third position of the octanoic acid chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethyl-3-oxooctanoate can be synthesized through the esterification of 4-ethyl-3-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the ester is extracted using an organic solvent such as diethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity by controlling the reaction temperature, pressure, and the molar ratio of reactants. The product is then purified through distillation and crystallization techniques to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-3-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-ethyl-3-oxooctanoic acid.

    Reduction: 4-ethyl-3-hydroxyoctanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-ethyl-3-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a substrate in enzymatic studies to understand the activity of esterases and other related enzymes.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-3-oxooctanoate involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The pathways involved include the formation of enzyme-substrate complexes and the subsequent catalytic breakdown of the ester bond.

Comparison with Similar Compounds

Ethyl 4-ethyl-3-oxooctanoate can be compared with other similar compounds such as:

    Ethyl 3-oxobutanoate:

    Ethyl 4-chloro-3-oxobutanoate: This compound has a chlorine atom at the fourth position instead of an ethyl group.

    Ethyl 4,4,4-trifluoro-3-oxobutanoate: This compound has trifluoromethyl groups at the fourth position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-ethyl-3-oxooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-4-7-8-10(5-2)11(13)9-12(14)15-6-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOKVQSIQYWEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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